molecular formula C7H10ClN3 B13236129 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole

4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole

Cat. No.: B13236129
M. Wt: 171.63 g/mol
InChI Key: RAIVSACNHDOSFN-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and a cyclopropylmethyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the triazole ring or the substituents.

    Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative of the triazole.

Scientific Research Applications

4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)-1-(methyl)-1H-1,2,3-triazole
  • 4-(bromomethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole
  • 4-(chloromethyl)-1-(cyclopropyl)-1H-1,2,3-triazole

Uniqueness

4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole is unique due to the presence of both a chloromethyl and a cyclopropylmethyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. The cyclopropylmethyl group, in particular, can enhance the compound’s stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

4-(chloromethyl)-1-(cyclopropylmethyl)triazole

InChI

InChI=1S/C7H10ClN3/c8-3-7-5-11(10-9-7)4-6-1-2-6/h5-6H,1-4H2

InChI Key

RAIVSACNHDOSFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(N=N2)CCl

Origin of Product

United States

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